N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Catalog No.
S2857192
CAS No.
941964-17-6
M.F
C22H15F2N5O2
M. Wt
419.392
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl...

CAS Number

941964-17-6

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide

Molecular Formula

C22H15F2N5O2

Molecular Weight

419.392

InChI

InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30)

InChI Key

QBOHSOHYUBIDCM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F

Solubility

not available

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by the presence of a tetrazole ring, a difluorophenyl group, and a xanthene moiety. This compound is notable for its unique structural features that may impart distinct chemical and biological properties. The molecular formula of this compound is C17H15F2N5OC_{17}H_{15}F_2N_5O and it has a molecular weight of 357.33 g/mol. The presence of the difluorophenyl group may enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert the amide group to an amine using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

These reactions illustrate the compound's versatility in synthetic organic chemistry, allowing for the derivation of various functionalized derivatives.

The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on enzymes or receptors. Preliminary studies suggest potential activity against certain cancer cell lines and as an inhibitor of specific enzymes involved in metabolic pathways. Further research is necessary to elucidate its full pharmacological profile.

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile can react with sodium azide in the presence of zinc chloride under reflux conditions to yield 1-(3,4-difluorophenyl)-1H-tetrazole.
  • Alkylation: The tetrazole derivative is then alkylated using an appropriate alkylating agent, such as bromomethyl-xanthene derivative, in the presence of a base like potassium carbonate.
  • Formation of the Amide: Finally, coupling the xanthene derivative with the tetrazole derivative under suitable conditions leads to the formation of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide.

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has several applications:

  • Medicinal Chemistry: It serves as a potential pharmacophore for designing new drugs targeting specific receptors or enzymes.
  • Biological Studies: The compound can be utilized in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
  • Industrial

Studies investigating the interactions of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide with biological macromolecules are crucial for understanding its mechanism of action. Initial findings suggest that the compound binds effectively to certain enzyme active sites and receptor binding pockets due to its unique structural features. Further exploration into its binding affinities and kinetic parameters will provide deeper insights into its potential therapeutic uses.

Several compounds share structural similarities with N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide. These include:

Similar Compounds

Compound NameIUPAC NameUnique Features
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamideN-[[(4-chlorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamideContains a chlorophenyl group; different electronic properties
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamideN-[[(3,4-dimethylphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamideDimethyl substitution alters steric and electronic characteristics
N-(3,4-Difluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamideN-[2-sulfanylacetamido]-[3,4-difluorophenyl]-[1-methyltetrazol]Incorporates a sulfanyl group; different reactivity

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of the difluorophenyl group and xanthene structure. This combination may enhance its pharmacokinetic properties such as metabolic stability and membrane permeability. The tetrazole ring also provides versatility for further chemical modifications, enhancing its potential as a lead compound in drug discovery.

This detailed overview provides insights into the structure, reactions, biological activity, synthesis methods, applications, interaction studies, and comparisons with similar compounds related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide. Further research is warranted to explore its full potential in medicinal chemistry and other fields.

XLogP3

3.5

Dates

Last modified: 08-17-2023

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